(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidin-7-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[3,2-a]pyrimidin-7-one core, followed by the introduction of the phenyl and dimethylphenoxyethoxy groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the imino group.
Substitution: The phenyl and dimethylphenoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
(6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Other Thiazolo Compounds: Various thiazolo derivatives with different substituents, each with unique properties and applications.
Uniqueness
(6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of functional groups and the thiazolo[3,2-a]pyrimidin-7-one core make it a versatile compound for various applications.
Properties
Molecular Formula |
C29H25N3O3S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C29H25N3O3S/c1-19-8-11-24(16-20(19)2)35-15-14-34-23-12-9-21(10-13-23)17-25-27(30)32-26(22-6-4-3-5-7-22)18-36-29(32)31-28(25)33/h3-13,16-18,30H,14-15H2,1-2H3/b25-17-,30-27? |
InChI Key |
VAEDYTPQBXYQOS-WPRPLIHDSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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